molecular formula C10H21NO4 B14357260 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate CAS No. 91650-51-0

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate

Cat. No.: B14357260
CAS No.: 91650-51-0
M. Wt: 219.28 g/mol
InChI Key: DJNZRUCWLVYDQV-UHFFFAOYSA-N
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Description

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is a compound with a unique bicyclic structure. It is an amino acid analogue, featuring the bicyclo[3.3.1]nonane system as its side group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying amino acid analogues.

    Medicine: It has potential therapeutic applications due to its unique structure.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: A mild reagent for the reduction of carbonyl compounds.

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties.

    9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar to the above but with selenium atoms.

Uniqueness

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is unique due to its amino acid analogue structure, making it valuable for studying protein interactions and developing new therapeutic agents .

Properties

CAS No.

91650-51-0

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate

InChI

InChI=1S/C10H17NO2.2H2O/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;;/h7-8H,1-6,11H2,(H,12,13);2*1H2

InChI Key

DJNZRUCWLVYDQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2(C(=O)O)N.O.O

Origin of Product

United States

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